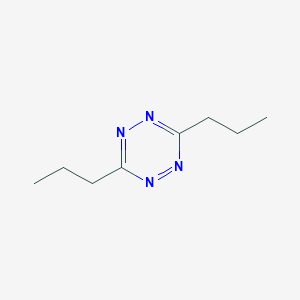

3,6-Dipropyl-1,2,4,5-tetrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

13717-92-5 |

|---|---|

Molecular Formula |

C8H14N4 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

3,6-dipropyl-1,2,4,5-tetrazine |

InChI |

InChI=1S/C8H14N4/c1-3-5-7-9-11-8(6-4-2)12-10-7/h3-6H2,1-2H3 |

InChI Key |

DGZOKXCALOCJDX-UHFFFAOYSA-N |

SMILES |

CCCC1=NN=C(N=N1)CCC |

Canonical SMILES |

CCCC1=NN=C(N=N1)CCC |

Synonyms |

3,6-Dipropyl-1,2,4,5-tetrazine |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 3,6-Dipropyl-1,2,4,5-tetrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Synthesis of 3,6-Dipropyl-1,2,4,5-tetrazine

The synthesis of 3,6-dialkyl-1,2,4,5-tetrazines is commonly achieved through the metal-catalyzed condensation of the corresponding alkyl nitriles with hydrazine, followed by an oxidation step. This method, often a variation of the Pinner synthesis, provides a reliable route to symmetrically substituted tetrazines.

Experimental Protocol: Metal-Catalyzed Synthesis

This protocol is adapted from general procedures for the synthesis of 3,6-dialkyl-1,2,4,5-tetrazines.

Materials:

-

Butyronitrile (Propanenitrile)

-

Hydrazine hydrate

-

Zinc Trifluoromethanesulfonate (Zn(OTf)₂) or Nickel(II) chloride (NiCl₂)

-

Dichloromethane (DCM)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add butyronitrile (2.0 equivalents) and a catalytic amount of zinc trifluoromethanesulfonate (e.g., 10 mol%).

-

Addition of Hydrazine: Slowly add hydrazine hydrate (1.0 equivalent) to the mixture at room temperature. The reaction is typically exothermic.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting nitrile. The intermediate product is the 3,6-dipropyl-1,4-dihydro-1,2,4,5-tetrazine.

-

Oxidation: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium nitrite (NaNO₂) until the color of the solution turns from colorless or pale yellow to a deep red or magenta, characteristic of the tetrazine ring. Acidify the mixture with dilute hydrochloric acid (e.g., 1 M HCl) to facilitate the oxidation.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate). The desired product is a characteristically colored (pink to red) solid or oil.

Summary of Reaction Parameters

| Parameter | Value |

| Starting Material | Butyronitrile |

| Reagents | Hydrazine hydrate, Zinc Trifluoromethanesulfonate |

| Oxidizing Agent | Sodium nitrite |

| Solvent | Dichloromethane (for work-up) |

| Reaction Temperature | Room temperature |

| Reaction Time | 24 - 48 hours |

| Purification Method | Flash column chromatography |

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Characterization of this compound

The characterization of the synthesized this compound is crucial to confirm its structure and purity. The following techniques are typically employed.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure. The proton NMR will show characteristic signals for the propyl groups, while the carbon NMR will confirm the presence of the tetrazine ring carbons and the propyl carbons.

-

Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming the formation of the desired product. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

-

Elemental Analysis: This method determines the percentage composition of elements (C, H, N) in the compound, which should match the calculated values for the molecular formula C₈H₁₄N₄.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Tetrazines have a characteristic chromophore and typically exhibit a weak n→π* transition in the visible region (around 520-580 nm), which is responsible for their color, and a stronger π→π* transition in the UV region.

Predicted Characterization Data

The following table summarizes the predicted characterization data for this compound.

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.1 (t, 4H, -CH₂-), ~1.9 (sext, 4H, -CH₂-), ~1.0 (t, 6H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~168 (C-tetrazine), ~35 (-CH₂-), ~22 (-CH₂-), ~14 (-CH₃) |

| Mass Spectrometry (EI) | m/z (%): 166 (M⁺), fragments corresponding to loss of alkyl groups |

| High-Resolution MS | Calculated for C₈H₁₅N₄ [M+H]⁺: 167.1297, Found: (to be determined) |

| Elemental Analysis | Calculated for C₈H₁₄N₄: C, 57.80%; H, 8.49%; N, 33.70% |

| UV-Vis (in CH₂Cl₂) | λ_max (nm): ~540 (n→π), ~290 (π→π) |

Disclaimer: The NMR and UV-Vis data are estimations based on known values for similar 3,6-dialkyl-1,2,4,5-tetrazines and may vary depending on the solvent and other experimental conditions.

Characterization Workflow Diagram

Caption: Logical workflow for the characterization of this compound.

An In-Depth Technical Guide to 3,6-Dipropyl-1,2,4,5-tetrazine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 3,6-Dipropyl-1,2,4,5-tetrazine. This symmetrically substituted s-tetrazine is a member of a class of heterocyclic compounds that have garnered significant interest for their unique reactivity, particularly in the field of bioorthogonal chemistry. This document is intended to serve as a valuable resource for researchers and professionals in chemistry, biochemistry, and drug development.

Core Chemical and Physical Properties

While specific experimentally determined data for this compound is limited in publicly available literature, the following table summarizes its fundamental properties, including predicted values from chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₄ | N/A |

| Molecular Weight | 166.22 g/mol | N/A |

| CAS Number | 13717-92-5 | N/A |

| Boiling Point | 305.9 ± 25.0 °C | Predicted[1] |

| Density | 1.032 ± 0.06 g/cm³ | Predicted[1] |

| Appearance | Likely a colored (pink to red) solid or oil | Inferred from analogous compounds |

| Solubility | Expected to be soluble in organic solvents | Inferred from analogous compounds |

Synthesis of this compound: Experimental Protocols

The synthesis of 3,6-dialkyl-1,2,4,5-tetrazines can be challenging compared to their aryl-substituted counterparts. However, established methods for s-tetrazine synthesis can be adapted for this compound. The most common and direct route is a variation of the Pinner synthesis, which involves the reaction of a nitrile with hydrazine followed by oxidation of the resulting dihydrotetrazine intermediate.

General Experimental Protocol: Pinner-type Synthesis

This protocol is a generalized procedure for the synthesis of 3,6-dialkyl-1,2,4,5-tetrazines and can be adapted for the synthesis of this compound.

Materials:

-

Butyronitrile (propanenitrile)

-

Hydrazine hydrate or anhydrous hydrazine

-

A suitable catalyst (e.g., sulfur, or a Lewis acid like Zn(OTf)₂)

-

An oxidizing agent (e.g., sodium nitrite, nitric oxide, nitrogen dioxide)

-

Anhydrous solvent (e.g., dioxane, ethanol)

-

Acid (e.g., acetic acid or hydrochloric acid for oxidation)

Procedure:

-

Formation of the Dihydrotetrazine Intermediate:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine butyronitrile and a catalyst (if using).

-

Slowly add hydrazine hydrate to the mixture at room temperature or with cooling, as the initial reaction can be exothermic.

-

The reaction mixture is then typically heated to reflux for several hours to drive the formation of the 3,6-dipropyl-1,4-dihydro-1,2,4,5-tetrazine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Oxidation to this compound:

-

Once the formation of the dihydrotetrazine is complete, the reaction mixture is cooled.

-

The crude dihydrotetrazine is then subjected to oxidation. A common method involves dissolving the intermediate in a solvent like acetic acid and adding an aqueous solution of sodium nitrite dropwise at a low temperature (0-5 °C).

-

The reaction mixture will typically change color, often to a vibrant pink or red, indicating the formation of the aromatic tetrazine.

-

-

Work-up and Purification:

-

The reaction mixture is quenched, often with a base to neutralize the acid.

-

The product is extracted into an organic solvent (e.g., dichloromethane, ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

-

A key precursor for some synthetic routes is 3,6-dipropyl-1,6-dihydro-1,2,4,5-tetrazine.[2]

Caption: Pinner-type synthesis workflow.

Reactivity and Applications in Drug Development

1,2,4,5-tetrazines are renowned for their participation in inverse-electron-demand Diels-Alder (iEDDA) reactions. This type of cycloaddition occurs between an electron-poor diene (the tetrazine) and an electron-rich dienophile (e.g., strained alkenes or alkynes). The reaction is exceptionally fast and proceeds under mild, physiological conditions, making it a cornerstone of bioorthogonal chemistry.

The propyl groups in this compound are electron-donating, which, compared to electron-withdrawing substituents, tends to decrease the reactivity of the tetrazine in iEDDA reactions. However, this also generally increases the stability of the compound, which can be advantageous for in vivo applications where long-term stability is required.

Potential Applications:

-

Bioorthogonal Labeling: this compound can be conjugated to biomolecules (e.g., proteins, antibodies, or small molecule drugs) and used to label cells or track molecules in living systems. The increased stability may be beneficial for long-term imaging studies.

-

Drug Delivery and Activation: The iEDDA reaction can be used as a "click-to-release" strategy. A drug can be masked with a dienophile, and its release can be triggered by the introduction of a tetrazine-containing molecule at a specific site of action.

-

Pretargeted Imaging and Therapy: In this approach, a tetrazine-modified antibody is first administered and allowed to accumulate at a target site (e.g., a tumor). Subsequently, a dienophile-containing imaging agent or therapeutic payload is administered, which rapidly reacts with the tetrazine-tagged antibody, enhancing the target-to-background ratio and reducing off-target effects.

Caption: iEDDA reaction mechanism.

Characterization Data

¹H NMR:

-

The spectrum would be relatively simple due to the molecule's symmetry.

-

A triplet corresponding to the terminal methyl protons (-CH₃) of the propyl groups.

-

A sextet for the methylene protons adjacent to the methyl groups (-CH₂-CH₃).

-

A triplet for the methylene protons attached to the tetrazine ring (Tetrazine-CH₂-).

¹³C NMR:

-

A signal for the carbon atoms of the tetrazine ring, typically in the downfield region (around 160-170 ppm).

-

Three distinct signals for the three carbon atoms of the propyl group.

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 166.22.

-

Fragmentation patterns would likely involve the loss of nitrogen gas (N₂) and cleavage of the propyl side chains.

Conclusion

This compound is a valuable, albeit less studied, member of the tetrazine family. Its synthesis, while requiring careful optimization, is achievable through established methods. The electron-donating nature of the propyl groups likely imparts greater stability at the cost of reduced reactivity compared to more electron-deficient tetrazines. This trade-off between stability and reactivity makes it an interesting candidate for specific bioorthogonal applications where long-term stability in a biological environment is a critical parameter. Further research into the precise reactivity and in vivo behavior of this compound is warranted to fully explore its potential in drug development and chemical biology.

References

spectroscopic analysis (NMR, IR, Mass Spec) of 3,6-Dipropyl-1,2,4,5-tetrazine

Spectroscopic Analysis of 3,6-Dipropyl-1,2,4,5-tetrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide to the spectroscopic characterization of this compound. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic data based on fundamental principles and analysis of analogous structures.[1][2] It includes detailed, adaptable experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide illustrates the logical integration of these techniques for unambiguous structural elucidation, a critical process in chemical synthesis and drug development.

Introduction

The 1,2,4,5-tetrazine core is a vital heterocyclic motif in medicinal chemistry, materials science, and bioorthogonal chemistry.[3] Symmetrically substituted 3,6-dialkyl-1,2,4,5-tetrazines are key building blocks for more complex molecular architectures. Accurate and thorough characterization is paramount to ensure purity and confirm structural integrity before their use in further applications. This guide focuses on the three primary spectroscopic methods used for the structural analysis of organic molecules: NMR, IR, and MS, as applied to this compound.

Molecular Structure:

Molecular Formula: C₈H₁₄N₄ Molecular Weight: 166.23 g/mol

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[4] For this compound, the symmetry of the molecule simplifies the expected spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show three distinct signals corresponding to the three non-equivalent protons of the propyl chain.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.2 - 3.4 | Triplet (t) | 4H | α-CH₂ |

| ~ 1.8 - 2.0 | Sextet | 4H | β-CH₂ |

| ~ 1.0 - 1.2 | Triplet (t) | 6H | γ-CH₃ |

¹³C NMR Spectroscopy: The carbon NMR spectrum is predicted to show four signals: one for the tetrazine ring carbon and three for the carbons of the propyl substituent.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 168 | C-tetrazine |

| ~ 30 - 33 | α-CH₂ |

| ~ 20 - 23 | β-CH₂ |

| ~ 13 - 15 | γ-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[4]

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Bond Vibration |

| 2960 - 2850 | Strong | C-H (sp³) stretch |

| ~ 1465 | Medium | C-H bend (CH₂) |

| ~ 1380 | Medium | C=N stretch (tetrazine ring) |

| ~ 1070 | Medium-Weak | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structure.[5][6]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Ratio | Predicted Identity | Notes |

| 166 | [M]⁺ | Molecular ion peak |

| 138 | [M - N₂]⁺ | Loss of a nitrogen molecule from the tetrazine ring |

| 123 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 95 | [M - N₂ - C₃H₇]⁺ | Subsequent loss of a propyl radical after N₂ loss |

| 43 | [C₃H₇]⁺ | Propyl cation fragment |

Experimental Protocols

The following are generalized protocols that can be adapted for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of ~240 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Background Scan: With the ATR anvil disengaged, run a background scan to capture the spectrum of the ambient environment (air, CO₂, water vapor).

-

Sample Scan: Engage the anvil to press the sample firmly against the crystal. Acquire the sample spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum. The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Data Integration and Visualization

The confirmation of the structure of this compound relies on the synergistic interpretation of data from all three spectroscopic techniques. The following diagrams illustrate the workflow and logical connections.

References

- 1. Spectral assignments for 1H, 13C and 15N solution and solid-state NMR spectra of s-tetrazine and dihydro-s-tetrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

The Advent of a Versatile Heterocycle: A Technical Guide to the Discovery and Historical Development of Substituted Tetrazines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating journey of substituted tetrazines, from their initial synthesis in the late 19th century to their current prominence as indispensable tools in modern chemistry, biology, and medicine. We will delve into the core synthetic methodologies, their historical evolution, and the explosion of applications driven by their unique reactivity, particularly in the field of bioorthogonal chemistry. This guide provides detailed experimental protocols for key synthetic transformations, presents quantitative data in easily comparable formats, and visualizes complex pathways and workflows to offer a comprehensive resource for both seasoned researchers and newcomers to the field.

From Obscurity to Ubiquity: A Historical Perspective

The story of tetrazines begins in the late 1800s with the pioneering work of German chemist Adolf Pinner. His explorations into the reactions of imidates led to the first synthesis of a 1,2,4,5-tetrazine derivative, laying the groundwork for a century of chemical discovery.

The Classical Era: The Pinner Synthesis

The first synthesis of 1,2,4,5-tetrazines was reported by Adolf Pinner and involved the condensation of imidoesters with hydrazine to form dihydrotetrazine intermediates, which were then oxidized to the corresponding tetrazines.[1] A more direct modification of this, often referred to as the "Pinner-like" reaction, utilizes the condensation of nitriles with hydrazine, followed by an oxidation step.[2] For many years, this remained the primary method for accessing these heterocyclic compounds.

However, the Pinner synthesis has notable limitations. It is most effective for the preparation of symmetric 3,6-disubstituted tetrazines, particularly with aromatic substituents.[2] The synthesis of unsymmetrical tetrazines using two different nitriles often results in a statistical mixture of products that are challenging to separate.[3] Furthermore, the classical Pinner approach is generally not suitable for the synthesis of tetrazines bearing alkyl substituents.[2]

The Modern Renaissance: Addressing the Synthetic Challenges

The turn of the 21st century witnessed a resurgence of interest in tetrazine chemistry, largely fueled by the advent of bioorthogonal chemistry. The exceptional reactivity of tetrazines in inverse electron-demand Diels-Alder (iEDDA) reactions created a demand for a wider variety of substituted tetrazines with tailored properties. This spurred the development of novel synthetic methodologies to overcome the limitations of the Pinner synthesis.

Metal-Catalyzed Syntheses: A significant breakthrough came with the development of metal-catalyzed methods for the synthesis of unsymmetrical and alkyl-substituted tetrazines. Devaraj and co-workers demonstrated that Lewis acids, such as zinc triflate (Zn(OTf)₂) and nickel triflate (Ni(OTf)₂), can efficiently catalyze the reaction of unactivated aliphatic nitriles with hydrazine, opening up access to a vast new chemical space of tetrazine derivatives.[4] This one-pot synthesis allows for the facile preparation of both symmetric and asymmetric tetrazines in good yields.[4]

Thiol-Promoted Syntheses: Another innovative approach involves the use of thiol-containing promoters or catalysts. This metal-free method utilizes the reversible reaction between a nitrile and a thiol to form a reactive thioimidate intermediate. This intermediate then reacts with hydrazine to generate the dihydrotetrazine, which is subsequently oxidized.[5] This methodology is advantageous as it often proceeds under mild conditions and is compatible with a broad range of functional groups, providing a scalable and accessible route to unsymmetrical tetrazines.[5][6]

Key Synthetic Methodologies: Detailed Experimental Protocols

To provide a practical resource for researchers, this section details the experimental protocols for the landmark synthetic methods discussed.

Protocol 1: Classical Pinner Synthesis of 3,6-Diphenyl-1,2,4,5-tetrazine

This protocol is a representative example of the traditional Pinner synthesis for preparing a symmetric, aromatic tetrazine.

Materials:

-

Benzonitrile

-

Hydrazine hydrate

-

Sulfur

-

Ethanol

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

Procedure:

-

A mixture of benzonitrile (2.06 g, 20 mmol), hydrazine hydrate (1.0 g, 20 mmol), and sulfur (0.32 g, 10 mmol) in 20 mL of ethanol is refluxed for 24 hours.

-

The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. This solid is the dihydrotetrazine intermediate.

-

The crude dihydrotetrazine is suspended in water.

-

A solution of sodium nitrite (1.38 g, 20 mmol) in water is added to the suspension.

-

The mixture is cooled in an ice bath, and 2M hydrochloric acid is added dropwise with stirring until the solution is acidic (pH ~3).

-

The resulting red precipitate is collected by filtration, washed with water, and dried.

-

The crude 3,6-diphenyl-1,2,4,5-tetrazine can be purified by recrystallization from ethanol to afford a crystalline red solid.

Protocol 2: Metal-Catalyzed Synthesis of an Unsymmetrical Tetrazine

This protocol outlines a general procedure for the synthesis of an unsymmetrical tetrazine using a nickel catalyst, as pioneered by Devaraj and co-workers.[4]

Materials:

-

Nitrile 1 (e.g., Acetonitrile)

-

Nitrile 2 (e.g., Benzonitrile)

-

Anhydrous hydrazine

-

Nickel(II) trifluoromethanesulfonate (Ni(OTf)₂)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add Nitrile 1 (1 mmol), Nitrile 2 (4 mmol), and Ni(OTf)₂ (0.05 mmol, 5 mol%).

-

Carefully add anhydrous hydrazine (5 mmol) to the mixture. Caution: Anhydrous hydrazine is highly toxic and reactive.

-

The reaction mixture is stirred at 60 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and diluted with water.

-

A solution of sodium nitrite (10 mmol) in water is added, followed by the dropwise addition of 2% aqueous HCl until the solution reaches approximately pH 3.

-

The aqueous layer is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude unsymmetrical tetrazine is purified by column chromatography on silica gel.

Protocol 3: Thiol-Promoted Synthesis of a Monosubstituted Tetrazine

This protocol describes a solid-phase synthesis approach for monosubstituted tetrazines, which simplifies purification.[6]

Materials:

-

Fmoc-Rink amide resin

-

4-Cyanobenzoic acid

-

Dichloromethane (DCM)

-

Hydrazine hydrate

-

3-Mercaptopropionic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Trifluoroacetic acid (TFA)

Procedure:

-

The Fmoc-Rink amide resin is deprotected using 20% piperidine in DMF.

-

4-Cyanobenzoic acid (3 equivalents) is coupled to the deprotected resin using a standard peptide coupling reagent (e.g., DIC/Oxyma).

-

The nitrile-functionalized resin is degassed and treated with a solution of hydrazine hydrate (1 equivalent) and 3-mercaptopropionic acid (3 equivalents) in dichloromethane. The reaction is allowed to proceed for 12 hours.

-

The resin is washed thoroughly with DCM.

-

The on-resin dihydrotetrazine is oxidized by treatment with an aqueous solution of NaNO₂ (0.1 M) and HCl (2 M) for 15 minutes. The resin beads will turn a deep pink color.

-

The resin is washed with water, methanol, and DCM, and then dried.

-

The monosubstituted tetrazine is cleaved from the resin by treatment with a solution of 70% TFA in water for 1 hour. This step is repeated three times.

-

The combined cleavage solutions are concentrated, and the crude product is purified by HPLC.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and reactivity of substituted tetrazines, providing a basis for comparison and selection for specific applications.

Table 1: Comparison of Yields for Different Synthetic Methods

| Tetrazine Product | Synthetic Method | Catalyst/Promoter | Yield (%) | Reference |

| 3,6-Diphenyl-1,2,4,5-tetrazine | Pinner Synthesis | Sulfur | 60-80 | [7] |

| 3,6-Dibenzyl-1,2,4,5-tetrazine | Metal-Catalyzed | Ni(OTf)₂ | 95 | [4] |

| 3-Methyl-6-phenyl-1,2,4,5-tetrazine | Metal-Catalyzed | Ni(OTf)₂ | 70 | [4] |

| 3-(4-Cyanophenyl)-1,2,4,5-tetrazine | Thiol-Promoted (SPOS) | 3-Mercaptopropionic acid | 71 | [6] |

| 3-Aryl/Alkyl-1,2,4,5-tetrazines (various) | Thiol-Promoted | Thiol catalysts | up to 75 | [5] |

| Unsymmetrical 3,6-disubstituted 1,2,4,5-tetrazines | Metal-Catalyzed | Zn(OTf)₂/Ni(OTf)₂ | 30-70 | [6] |

Table 2: Spectroscopic Data for Representative Tetrazines

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |

| 3-(3-Fluoro-4-methylphenyl)-1,2,4,5-tetrazine | 10.21 (s, 1H), 8.33 (dd, 1H), 8.27 (dd, 1H), 7.43 (t, 1H), 2.41 (s, 3H) | 165.80, 161.82, 157.83, 132.50, 131.11, 130.94, 123.78, 114.69, 14.92 | [8] |

| (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine | 3.11 (s, 3H), 4.36 (s, 2H), 7.74 (d, 2H), 8.48 (d, 2H) | 170.36, 166.71, 140.06, 134.89, 132.61, 131.44, 45.59, 23.00 | [9] |

| 3-(4-Chlorophenoxy)-6-methyl-1,2,4,5-tetrazine | 7.47–7.41 (m, 2H), 7.25–7.19 (m, 2H), 3.04 (s, 3H) | 167.6, 166.6, 150.4, 132.0, 130.2, 122.4, 20.3 | [10] |

Table 3: Second-Order Rate Constants for Inverse Electron-Demand Diels-Alder (iEDDA) Reactions

| Tetrazine Derivative | Dienophile | Solvent | k₂ (M⁻¹s⁻¹) | Reference |

| 3-H-6-Ph-tetrazine | TCO | Acetonitrile | 30,000 | [9] |

| 3-Me-6-Ph-tetrazine | TCO | Acetonitrile | 1,000 | [11] |

| 3,6-di(2-pyridyl)-tetrazine | TCO | Methanol/Water (9:1) | 2,000 | [12] |

| 3-H-6-(pyrimidin-2-yl)-tetrazine | TCO | Acetonitrile | >20,000 | [9] |

| 3,6-di(CF₃)-tetrazine | TCO | Acetonitrile | ~1 | [9] |

Visualizing the Chemistry: Diagrams of Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key reaction mechanisms and experimental workflows.

Caption: The classical Pinner synthesis of 1,2,4,5-tetrazines.

References

- 1. Spectral assignments for 1H, 13C and 15N solution and solid-state NMR spectra of s-tetrazine and dihydro-s-tetrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ultrabright and Bioorthogonal Labeling of Cellular Targets Using Semiconducting Polymer Dots and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bot Detection [iris-biotech.de]

- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

In-depth Technical Guide on 3,6-Dipropyl-1,2,4,5-tetrazine: Theoretical and Computational Studies

This guide, therefore, outlines the general theoretical and computational methodologies applicable to the study of 3,6-disubstituted-1,2,4,5-tetrazines, based on research conducted on analogous compounds. These approaches provide a framework for any future investigation into the specific properties of 3,6-Dipropyl-1,2,4,5-tetrazine.

Theoretical Framework for the Study of 3,6-Dialkyl-1,2,4,5-tetrazines

The theoretical investigation of 3,6-dialkyl-1,2,4,5-tetrazines, including the dipropyl derivative, primarily revolves around quantum chemical methods. Density Functional Theory (DFT) has emerged as a powerful tool for studying the geometry, electronic properties, and reactivity of these molecules.

Molecular Geometry and Electronic Structure

DFT calculations are employed to determine the optimized molecular geometry of 3,6-disubstituted tetrazines. These calculations provide key insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and conformational preferences.

Furthermore, analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental. The energies of these orbitals are critical in predicting the chemical reactivity, with the HOMO-LUMO gap providing an indication of the molecule's kinetic stability and its behavior in chemical reactions such as cycloadditions. For many tetrazine derivatives, the reactivity is governed by the LUMO+1 orbital.[1]

Reactivity and Reaction Mechanisms

Theoretical studies on analogous 3,6-dialkyl-1,2,4,5-tetrazines often focus on their participation in inverse electron-demand Diels-Alder (iEDDA) reactions, a cornerstone of their application in bioorthogonal chemistry.[1][2] Computational modeling of these reactions involves locating the transition state structures and calculating the activation energies, which provides a quantitative measure of the reaction rate.[3] The distortion/interaction model is a common theoretical approach used to analyze the activation barriers in these reactions.[2]

Computational Methodology

A typical computational workflow for the theoretical study of a 3,6-disubstituted tetrazine, which would be applicable to this compound, is outlined below.

Caption: A generalized workflow for the computational study of a 3,6-disubstituted-1,2,4,5-tetrazine.

Software

Quantum chemical calculations are typically performed using software packages such as Gaussian, Spartan, or similar programs.[1][3]

Theoretical Methods and Basis Sets

A common choice for studying the reactivity of substituted tetrazines is the M06-2X functional with a basis set such as 6-31G(d) for geometry optimizations.[3] For more accurate energy calculations, single-point energy calculations are often performed with a larger basis set, for instance, 6-311+g(2d,p).[1][3]

Experimental Protocols: General Synthesis of 3,6-Dialkyl-1,2,4,5-tetrazines

The general synthetic pathway often involves the formation of a dihydrotetrazine intermediate followed by an oxidation step.

Caption: A simplified, general workflow for the synthesis of 3,6-dialkyl-1,2,4,5-tetrazines.

Quantitative Data

Due to the lack of specific studies on this compound, a table of its quantitative data cannot be provided. For other 3,6-disubstituted tetrazines, a range of data has been reported, including:

-

Reaction Rate Constants: For reactions with various dienophiles, rate constants can vary significantly depending on the substituents.[2]

-

Activation Energies: Computational studies on related tetrazines provide Gibbs free energies of activation for their Diels-Alder reactions.[1]

-

Spectroscopic Data: UV-Vis absorption maxima for other tetrazine derivatives have been reported.[3]

Conclusion and Future Outlook

While a detailed theoretical and computational guide for this compound cannot be constructed from the currently available literature, the established methodologies for studying analogous 3,6-disubstituted tetrazines provide a clear roadmap for future research.

Future work should focus on the synthesis and experimental characterization of this compound to obtain crucial data such as NMR, mass spectrometry, and UV-Vis spectra. These experimental findings would be invaluable for validating and complementing computational models. Theoretical studies, following the workflows outlined in this guide, would then be able to provide a deeper understanding of the electronic structure and reactivity of this specific tetrazine derivative, which could be of interest to researchers in bioorthogonal chemistry, materials science, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioorthogonal Cycloadditions: Computational Analysis with the Distortion/Interaction Model and Predictions of Reactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08712C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Navigating the Properties of 3,6-Dipropyl-1,2,4,5-tetrazine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4,5-tetrazine scaffold has emerged as a powerful tool in bioconjugation, materials science, and energetic materials development. The unique reactivity of the tetrazine ring, particularly in inverse electron-demand Diels-Alder reactions, has propelled its use in "click chemistry" for applications ranging from in vivo imaging to the creation of novel polymers. The substituents at the 3 and 6 positions of the tetrazine core play a critical role in modulating its reactivity, stability, and solubility. This technical guide focuses on 3,6-Dipropyl-1,2,4,5-tetrazine, a symmetrically substituted dialkyl tetrazine, providing an in-depth overview of its solubility and stability characteristics in various solvents, crucial for its effective application in research and development.

Core Properties of this compound

The propyl groups in this compound are electron-donating alkyl substituents. This electronic characteristic generally leads to increased stability of the tetrazine ring compared to tetrazines bearing electron-withdrawing groups. The alkyl nature of the propyl chains also significantly influences its solubility profile, favoring solubility in organic solvents.

Solubility Profile

The solubility of a compound is a fundamental parameter that dictates its utility in various applications, from reaction setup to formulation. While specific quantitative data for this compound is not extensively published, its expected solubility can be inferred from the behavior of other dialkyl tetrazines and general principles of organic chemistry. Alkyl tetrazines are known to be more soluble in organic solvents and less soluble in aqueous media.

Table 1: Expected Qualitative Solubility of this compound in Common Solvents

| Solvent | Type | Expected Solubility | Rationale |

| Water | Polar Protic | Low to Insoluble | The hydrophobic nature of the two propyl chains limits interaction with polar water molecules. |

| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Very Low | Similar to water, the presence of salts does not significantly enhance the solubility of this non-polar compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A versatile solvent capable of dissolving a wide range of polar and non-polar compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, it is an effective solvent for many organic compounds. |

| Dichloromethane (DCM) | Non-polar | High | The non-polar nature of DCM aligns well with the hydrophobic character of the dipropyl tetrazine. |

| Chloroform | Non-polar | High | Similar to DCM, it is a good solvent for non-polar to moderately polar organic molecules. |

| Methanol | Polar Protic | Moderate | The alkyl chains of methanol can interact with the propyl groups, while the hydroxyl group provides some polarity. |

| Ethanol | Polar Protic | Moderate to High | The longer alkyl chain of ethanol compared to methanol may improve solubilization of the propyl groups. |

| Acetonitrile | Polar Aprotic | Moderate to High | A common solvent for organic reactions and analysis, expected to be effective. |

| Toluene | Non-polar | High | A non-polar aromatic solvent that should readily dissolve the non-polar tetrazine. |

| Hexane | Non-polar | Moderate to High | A very non-polar solvent, suitable for dissolving hydrophobic compounds. |

Stability Profile

The stability of tetrazines is a critical consideration, especially for applications in biological systems or for long-term storage. The electron-donating nature of the propyl groups in this compound is expected to enhance the stability of the tetrazine ring. Degradation of tetrazines can be influenced by factors such as the solvent, pH, temperature, and exposure to light.

Table 2: Expected Stability of this compound under Various Conditions

| Condition | Solvent/Medium | Expected Stability | Rationale |

| Ambient Temperature, Dark | Common Organic Solvents (DMSO, DMF, DCM) | High | Generally stable when protected from light in common organic solvents. |

| 37 °C, Aqueous Buffer (e.g., PBS, pH 7.4) | PBS | Moderate to High | Alkyl-substituted tetrazines show good stability in physiological buffers, though some degradation over extended periods is possible. |

| Acidic Conditions (e.g., pH < 4) | Aqueous Buffers | Moderate | Tetrazine stability can be compromised under strong acidic conditions. |

| Basic Conditions (e.g., pH > 9) | Aqueous Buffers | Moderate to Low | Basic conditions can promote degradation of the tetrazine ring. |

| Exposure to UV or strong visible light | Various | Low | Tetrazines are known to be light-sensitive and can undergo photochemical degradation. |

Experimental Protocols

To quantitatively assess the solubility and stability of this compound, standardized experimental protocols are essential.

Protocol for Determining Thermodynamic Solubility using the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent.

-

Analysis: Determine the concentration of the dissolved tetrazine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection (monitoring the characteristic tetrazine absorbance around 520-540 nm) or a calibrated UV-Vis spectrophotometer.

-

Calculation: Calculate the solubility in units such as g/L or mol/L.

Protocol for Assessing Chemical Stability in Solution

This protocol evaluates the degradation of the tetrazine over time under specific conditions.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution into the test solvent (e.g., PBS pH 7.4) to a known starting concentration (e.g., 100 µM).

-

Incubation: Incubate the test solutions under controlled conditions (e.g., 37 °C in the dark).

-

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

-

Quenching (if necessary): If the degradation is rapid, the reaction may need to be quenched, for example, by rapid freezing or dilution into a cold solvent.

-

Analysis: Analyze the concentration of the remaining this compound in each aliquot using a stability-indicating analytical method, typically HPLC-UV.

-

Data Analysis: Plot the concentration of the tetrazine as a function of time. From this data, the degradation rate and half-life (t½) can be calculated.

The Mechanism of 3,6-Dipropyl-1,2,4,5-tetrazine in Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 3,6-dipropyl-1,2,4,5-tetrazine in the context of click chemistry. It delves into the core principles of the inverse electron demand Diels-Alder (iEDDA) reaction, presents quantitative kinetic data for analogous compounds, details experimental protocols, and provides visual representations of the key processes.

Core Mechanism: The Inverse Electron Demand Diels-Alder (iEDDA) Reaction

The utility of this compound in click chemistry is centered around its participation in the inverse electron demand Diels-Alder (iEDDA) reaction. This reaction is a powerful bioorthogonal ligation tool due to its rapid kinetics, high specificity, and the biocompatibility of the reactants and byproducts.[1]

The reaction proceeds in a two-step mechanism:

-

[4+2] Cycloaddition: The electron-deficient 1,2,4,5-tetrazine ring acts as the diene, reacting with an electron-rich dienophile. Strained alkenes and alkynes, such as trans-cyclooctenes (TCO), norbornenes, and bicyclo[6.1.0]nonyne (BCN), are commonly used dienophiles due to their high reactivity.[2][3] The propyl groups on the tetrazine are electron-donating, which, according to Frontier Molecular Orbital (FMO) theory, raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine. This generally leads to a smaller HOMO-LUMO gap between the dienophile and the diene, which can result in slower reaction rates compared to tetrazines with electron-withdrawing substituents.[4][5]

-

Retro-Diels-Alder Elimination: The initial cycloadduct is unstable and rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂).[5] This step is thermodynamically driven and results in the formation of a stable dihydropyridazine product, which may further oxidize to a pyridazine.[3]

The overall reaction is highly efficient and produces only the desired conjugate and nitrogen gas, a non-toxic byproduct.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the Graphviz DOT language, illustrate the iEDDA reaction mechanism and a typical experimental workflow.

Caption: The iEDDA reaction mechanism of a 3,6-disubstituted-1,2,4,5-tetrazine.

Caption: A general experimental workflow for a tetrazine-dienophile click reaction.

Quantitative Data: Reaction Kinetics

| 3,6-Substituent on Tetrazine | Dienophile | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| Di(pyridin-2-yl) | BCN | MeOH | 118 |

| Diphenyl | BCN | MeOH | 3.6 |

| Bis(4-fluorophenyl) | BCN | MeOH | 2.7 |

| Di(pyridin-2-yl) | Norbornene-2-carboxaldehyde | MeOH | 0.043 |

| Diphenyl | Norbornene-2-carboxaldehyde | MeOH | 0.0031 |

| Di(pyridin-2-yl) | trans-cyclooctene (TCO) | MeOH/H₂O (9:1) | 2000 |

Data sourced from Wang et al. (2012) and other cited literature.[6][7]

Based on these trends, the reaction of this compound is expected to have a second-order rate constant that is lower than that of 3,6-diphenyl-1,2,4,5-tetrazine with the same dienophile.

Experimental Protocols

The following are detailed methodologies for key experiments related to the use of 3,6-disubstituted-1,2,4,5-tetrazines in click chemistry.

General Procedure for Strain-Promoted Inverse Electron Demand Diels-Alder Reaction[7]

-

Reagent Preparation:

-

Prepare a solution of the 3,6-disubstituted-1,2,4,5-tetrazine (1.0 equivalent) in HPLC-grade methanol (e.g., 1 mL).

-

Prepare a solution of the dienophile (e.g., BCN or a norbornene derivative, 1.0-1.2 equivalents) in HPLC-grade methanol (e.g., 1 mL).

-

-

Reaction:

-

Add the dienophile solution to the tetrazine solution at room temperature with stirring.

-

The characteristic magenta color of the tetrazine will fade as the reaction proceeds.

-

-

Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the tetrazine starting material is consumed. This typically takes between 5 to 30 minutes, depending on the reactivity of the specific tetrazine and dienophile.

-

-

Purification:

-

Upon completion, directly load the reaction mixture onto a silica gel column for flash column chromatography to purify the desired product.

-

Protocol for UV/Vis Kinetic Measurements[7]

-

Solution Preparation:

-

Prepare separate stock solutions of the pure 3,6-disubstituted-1,2,4,5-tetrazine and the pure dienophile (e.g., BCN or norbornene derivative) in HPLC-grade methanol at room temperature.

-

Check the stability of the tetrazine solution in methanol by monitoring its absorbance at its λ_max (typically between 295–330 nm for the π-π* transition or ~520 nm for the n-π* transition) over time.

-

-

Kinetic Run:

-

In a quartz cuvette, pipette a solution of the tetrazine (e.g., to a final concentration of 25 µM).

-

Add a 10- to 18-fold excess of the dienophile solution to the cuvette and mix thoroughly. The use of a large excess of the dienophile ensures pseudo-first-order kinetics.

-

Immediately begin monitoring the decrease in the absorbance of the tetrazine at its characteristic wavelength using a UV/Vis spectrophotometer.

-

-

Data Analysis:

-

The observed pseudo-first-order rate constant (k_obs) can be obtained by fitting the absorbance decay to a single exponential function.

-

The second-order rate constant (k₂) is then calculated by dividing the observed rate constant by the concentration of the dienophile: k₂ = k_obs / [Dienophile].

-

Synthesis of Symmetrical 3,6-Disubstituted-1,2,4,5-tetrazines[7][9]

A common method for the synthesis of symmetrical 3,6-disubstituted-1,2,4,5-tetrazines involves the reaction of a nitrile with hydrazine, followed by oxidation.

-

Formation of the Dihydrotetrazine Intermediate:

-

A mixture of the desired nitrile (e.g., butyronitrile for the synthesis of this compound) and hydrazine hydrate is heated, often under reflux.[8]

-

The resulting dihydrotetrazine intermediate often precipitates from the reaction mixture.

-

-

Oxidation:

-

The dihydrotetrazine intermediate is dissolved in a suitable solvent, such as acetic acid.

-

An oxidizing agent, such as sodium nitrite, is added portion-wise at 0 °C to the solution.[6] This step should be performed in a well-ventilated fume hood due to the evolution of nitrous gases.

-

The reaction mixture will typically change color to the characteristic magenta of the tetrazine.

-

-

Isolation and Purification:

-

The product is isolated by extraction and purified by recrystallization or column chromatography.

-

Conclusion

This compound is a valuable tool in the click chemistry toolbox, enabling the formation of stable conjugates through the inverse electron demand Diels-Alder reaction. While its reactivity is attenuated by the electron-donating propyl groups compared to tetrazines bearing electron-withdrawing substituents, this feature can be advantageous for applications requiring slower, more controlled reaction kinetics. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this class of compounds in their work.

References

- 1. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Substituent Effects in Bioorthogonal Diels–Alder Reactions of 1,2,4,5‐Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,6-DIPHENYL-1,2,4,5-TETRAZINE | 6830-78-0 [chemicalbook.com]

The Chemistry of Precision: A Technical Guide to Tetrazine Bioorthogonal Ligation

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry has revolutionized our ability to probe complex biological systems, enabling the specific labeling and tracking of biomolecules in their native environments.[1][2] Among the arsenal of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine and a strained dienophile stands out for its exceptionally fast reaction kinetics, high specificity, and biocompatibility.[3][4][5] This guide provides an in-depth overview of the fundamental principles of tetrazine bioorthogonal chemistry, quantitative kinetic data, detailed experimental protocols, and logical workflows for its application in research and drug development.

Core Principle: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The foundation of tetrazine bioorthogonal chemistry is the IEDDA cycloaddition.[6] Unlike the classical Diels-Alder reaction, the IEDDA reaction occurs between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (typically a strained alkene or alkyne).[6] This reaction is exceptionally rapid and selective, proceeding readily in aqueous, biological media without the need for a catalyst.[7][8]

The mechanism involves a [4+2] cycloaddition to form an unstable bicyclic intermediate.[9] This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing dinitrogen (N₂) gas and forming a stable dihydropyridazine product.[7][10] The release of N₂ gas is the sole byproduct, making the reaction exceptionally clean for in vivo applications.[7] The progress of the reaction can often be monitored spectroscopically by the disappearance of the tetrazine's characteristic absorption in the visible range (510–550 nm).[7][10]

References

- 1. researchgate.net [researchgate.net]

- 2. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tetrazine Marks the Spot - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 9. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biomedical Applications of Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Protein Conjugation with 3,6-Dipropyl-1,2,4,5-tetrazine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (TCO), has emerged as a powerful tool for bioconjugation. This bioorthogonal reaction is characterized by its exceptionally fast kinetics, high specificity, and the ability to proceed under mild, physiological conditions without the need for a catalyst.[1][2] The reaction between a 1,2,4,5-tetrazine and a dienophile is irreversible and forms a stable dihydropyridazine bond, with the only byproduct being nitrogen gas.[1] These features make tetrazine ligation an ideal method for a variety of applications, including protein-protein conjugation, antibody-drug conjugation, and live-cell imaging.[3][4][5]

The 3,6-disubstituted-1,2,4,5-tetrazine core allows for the tuning of reaction rates by modifying the substituents.[6][7] While this document focuses on 3,6-Dipropyl-1,2,4,5-tetrazine, the principles and protocols are broadly applicable to other tetrazine derivatives.

Core Principle: The IEDDA Reaction

The conjugation strategy is based on the IEDDA cycloaddition reaction. In this reaction, the electron-poor 1,2,4,5-tetrazine (the diene) rapidly and specifically reacts with an electron-rich, strained dienophile, most commonly a trans-cyclooctene (TCO).[8] This reaction is highly bioorthogonal, meaning it does not interfere with native biological functional groups like amines or thiols, ensuring specific conjugation.[1][2] The exceptional reaction kinetics, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, allow for efficient conjugation even at low reactant concentrations.[1][9]

Caption: Inverse-electron-demand Diels-Alder (IEDDA) reaction scheme.

Quantitative Data

The efficiency of tetrazine-based conjugation is highlighted by its rapid kinetics and high yields. The table below summarizes key quantitative data from relevant studies.

| Parameter | Value | Reactants | Conditions | Reference |

| Reaction Rate (k) | ~1 x 10⁶ M⁻¹s⁻¹ | Tetrazine and trans-cyclooctene (TCO) | Aqueous buffer, room temperature | [1] |

| Reaction Rate (k) | 3.6 M⁻¹s⁻¹ | 3,6-diphenyl-1,2,4,5-tetrazine and Bicyclononyne (BCN) | Methanol | [7] |

| Reaction Rate (k) | 118 M⁻¹s⁻¹ | 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine and BCN | Methanol | [7] |

| Conjugation Yield | 38% | T4L-TCO and bis-tetrazine pNIPAAm | 1 hour, pH 6.5 | [9][10] |

| Conjugation Yield | 37% | T4L-TCO and bis-tetrazine PEG | 1 hour, pH 6.5 | [9][10] |

| Conjugation Yield | <5% | T4L and bis-maleimide pNIPAAm (for comparison) | 24 hours, pH 7.5 | [9][10] |

| Labeling Fidelity | >95% | Site-specific incorporation of Tet2 amino acid | E. coli expression system | [3][4] |

| Reaction Time | < 5 minutes | Tet2-encoded protein and TCO-label | Room temperature, physiological pH | [3][4] |

Experimental Protocols

Protocol 1: Two-Step Protein-Protein Conjugation via NHS Ester Labeling

This protocol describes the conjugation of two proteins by first modifying them with TCO and tetrazine moieties, respectively, using N-hydroxysuccinimide (NHS) esters that react with primary amines (e.g., lysine residues).

Caption: Workflow for two-step protein-protein conjugation.

Materials:

-

Protein 1 and Protein 2

-

TCO-PEG-NHS Ester (dissolved in anhydrous DMSO or DMF to 10 mM)

-

This compound-PEG-NHS Ester (dissolved in anhydrous DMSO or DMF to 10 mM)

-

Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Spin desalting columns or size-exclusion chromatography (SEC) system

Procedure:

Part A: Preparation of TCO-labeled Protein 1

-

Prepare the protein solution (1-5 mg/mL) in the Reaction Buffer.[2]

-

Add a 20-fold molar excess of the 10 mM TCO-PEG-NHS ester solution to the protein.[2]

-

Incubate the reaction for 60 minutes at room temperature.[1][2]

-

(Optional) Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[2]

-

Remove excess, unreacted TCO reagent using a spin desalting column or through dialysis against the Reaction Buffer.[2]

Part B: Preparation of Tetrazine-labeled Protein 2

-

Prepare the protein solution (1-5 mg/mL) in the Reaction Buffer.

-

Add a 20-fold molar excess of the 10 mM this compound-PEG-NHS ester solution to the protein.[1]

-

Incubate the reaction for 60 minutes at room temperature.[1]

-

Remove excess, unreacted tetrazine reagent using a spin desalting column. The disappearance of the characteristic pink/red color of the tetrazine can be used as a visual indicator of successful purification.

Part C: Ligation of Modified Proteins

-

Mix the purified TCO-Protein 1 and Tetrazine-Protein 2 solutions. A slight molar excess (1.05 to 1.5 equivalents) of the tetrazine-labeled protein is recommended to ensure complete reaction of the TCO-protein.[2]

-

Incubate the mixture for 30 minutes to 2 hours at room temperature.[2] The reaction progress can be monitored by observing the disappearance of the tetrazine's color or by SDS-PAGE analysis.

-

The final conjugate is now ready for use. If necessary, purify the final conjugate from any unreacted protein using size-exclusion chromatography (SEC).[2]

Protocol 2: Site-Specific Protein Labeling via Genetic Code Expansion

For applications requiring precise, stoichiometric labeling at a specific site, a tetrazine-containing noncanonical amino acid (ncAA) can be genetically encoded into the protein of interest. This advanced method provides unparalleled homogeneity in the final conjugate.

Conceptual Workflow: This protocol involves expressing a protein of interest (containing a TAG stop codon at the desired labeling site) in E. coli strains that are co-transformed with plasmids encoding for an engineered aminoacyl-tRNA synthetase/tRNA pair.[3][11] This machinery specifically recognizes the TAG codon and incorporates a tetrazine-functionalized amino acid during protein translation.[4][12] The resulting protein is produced with a tetrazine moiety at a single, defined position, ready for immediate conjugation with a TCO-labeled molecule.[3] This process typically takes about four days to complete, from transformation to purified protein.[4][12]

Troubleshooting

| Problem | Possible Cause | Solution |

| No or poor protein labeling | NHS-ester was hydrolyzed. | Allow NHS ester reagent to equilibrate to room temperature before opening. Use high-quality, anhydrous DMSO or DMF for stock solutions.[2] |

| Amine-containing contaminants in the reaction buffer (e.g., Tris, glycine). | Buffer exchange the protein into an amine-free buffer (e.g., PBS, HEPES) before labeling.[2] | |

| Sub-optimal reaction conditions. | Optimize the molar excess of the NHS-ester reagent. | |

| Low conjugation yield | Inaccurate protein concentration measurement. | Use a reliable method (e.g., BCA assay) to determine protein concentrations before starting. |

| One of the modified proteins has low reactivity. | Confirm labeling of each protein individually before the final ligation step. An SDS-PAGE mobility shift assay can be used for this.[3][4] | |

| Steric hindrance at the labeling site. | If using NHS-ester chemistry, consider using a longer PEG spacer on the TCO/tetrazine reagent. For site-specific labeling, choose a more solvent-exposed residue for ncAA incorporation. |

References

- 1. broadpharm.com [broadpharm.com]

- 2. interchim.fr [interchim.fr]

- 3. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.eur.nl [pure.eur.nl]

- 9. Homodimeric Protein-Polymer Conjugates via the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

Applications of 3,6-Dipropyl-1,2,4,5-tetrazine in Live-Cell Imaging: A Detailed Guide for Researchers

Introduction

3,6-Dipropyl-1,2,4,5-tetrazine is a valuable tool in the field of bioorthogonal chemistry, enabling researchers to conduct live-cell imaging with high specificity and minimal perturbation of biological systems. This molecule participates in an inverse-electron-demand Diels-Alder (IEDDA) reaction with a strained alkene, such as a trans-cyclooctene (TCO) or norbornene derivative, to form a stable covalent bond. This highly selective and rapid "click" reaction allows for the precise labeling of biomolecules of interest within the complex environment of a living cell. The key advantage of this system lies in its fluorogenic potential; upon reaction, a conjugated fluorophore can exhibit a significant increase in fluorescence, a phenomenon known as "turn-on" fluorescence, which dramatically improves the signal-to-noise ratio in imaging experiments.

This document provides detailed application notes and protocols for the use of this compound in live-cell imaging, targeted at researchers, scientists, and professionals in drug development.

Core Principle: The Inverse-Electron-Demand Diels-Alder Reaction

The utility of this compound in live-cell imaging is centered around the IEDDA reaction. This bioorthogonal reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst. The reaction involves the [4+2] cycloaddition of the electron-deficient tetrazine with an electron-rich, strained alkene (the dienophile). This is followed by a retro-Diels-Alder reaction that releases dinitrogen gas, rendering the reaction irreversible.[1][2]

The propyl substituents on the tetrazine ring influence its reactivity and stability. While electron-withdrawing groups can accelerate the reaction rate, alkyl groups like propyl generally result in slower kinetics compared to their more electron-deficient counterparts.[1][3] However, this can be advantageous in certain experimental designs, and these tetrazines often exhibit good stability in aqueous environments.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for 3,6-disubstituted-1,2,4,5-tetrazines to provide a comparative overview. Please note that specific data for this compound is limited in the literature; therefore, representative values for similar alkyl-substituted tetrazines are provided for context.

Table 1: Reaction Kinetics of 3,6-Disubstituted-1,2,4,5-tetrazines with Strained Alkenes

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference |

| 3,6-Diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 3.6 | Methanol | [1] |

| 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 118 | Methanol | [1] |

| 3,6-Diphenyl-s-tetrazine | trans-cyclooctene | 3100 | Methanol | [6] |

| 3,6-Dialkyl-1,2,4,5-tetrazine (Representative) | trans-cyclooctene (TCO) | ~1-100 | Aqueous Buffer | Estimated |

Table 2: Photophysical Properties of Fluorogenic Tetrazine Probes

| Fluorophore-Tetrazine Conjugate | Fold Fluorescence Increase (upon reaction) | Excitation Max (nm) | Emission Max (nm) | Notes | Reference |

| BODIPY FL-Tetrazine | >20 | ~495 | ~515 | Exhibits "turn-on" fluorescence. | [2] |

| Tetrazine-Fluorophore Dyes | Up to 400 | Varies | Varies | Highly conjugated systems show significant turn-on. | [7] |

| Fluorophore-3,6-Dipropyl-1,2,4,5-tetrazine | Dependent on fluorophore and linker | Varies | Varies | Expected to show fluorogenic properties. |

Experimental Protocols

Protocol 1: General Procedure for Labeling Cell Surface Proteins

This protocol describes a general workflow for labeling a cell surface receptor of interest that has been metabolically or genetically engineered to display a strained alkene.

Materials:

-

Cells expressing the target protein tagged with a strained alkene (e.g., TCO).

-

Complete cell culture medium.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

This compound conjugated to a fluorophore (e.g., a BODIPY or rhodamine derivative), stock solution in DMSO.

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM).

-

Confocal microscope with appropriate filter sets and environmental chamber.

Procedure:

-

Cell Seeding: Seed the cells on a glass-bottom dish or chamber slide suitable for microscopy and culture them until they reach the desired confluency.

-

Preparation of Labeling Solution: Prepare a working solution of the fluorophore-tetrazine conjugate in pre-warmed live-cell imaging medium. The final concentration typically ranges from 1 to 10 µM, but should be optimized for the specific cell line and probe.

-

Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual serum from the culture medium.

-

Labeling: Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will depend on the reaction kinetics of the specific tetrazine-alkene pair and the concentration of the probe.

-

Washing: Gently wash the cells three times with pre-warmed live-cell imaging medium to remove any unreacted probe.

-

Imaging: Immediately image the cells using a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂. Use the appropriate laser lines and emission filters for the chosen fluorophore.

Protocol 2: Intracellular Protein Labeling

This protocol outlines the steps for labeling an intracellular protein that has been genetically encoded with an unnatural amino acid bearing a strained alkene.

Materials:

-

Cells expressing the target protein with the incorporated strained alkene-bearing unnatural amino acid.

-

Complete cell culture medium.

-

PBS, pH 7.4.

-

Cell-permeable fluorophore-conjugated this compound, stock solution in DMSO.

-

Live-cell imaging medium.

-

Confocal microscope with an environmental chamber.

Procedure:

-

Cell Culture and Induction: Culture the cells and induce the expression of the target protein containing the unnatural amino acid according to the specific protocol for your expression system.

-

Preparation of Labeling Solution: Prepare a working solution of the cell-permeable fluorophore-tetrazine conjugate in pre-warmed live-cell imaging medium. Final concentrations are typically in the range of 1-5 µM.

-

Cell Washing: Gently wash the cells twice with pre-warmed PBS.

-

Labeling: Add the labeling solution to the cells and incubate for 30-90 minutes at 37°C in a CO₂ incubator. Longer incubation times may be necessary to allow for probe diffusion across the cell membrane and reaction with the intracellular target.

-

Washing: Gently wash the cells three times with pre-warmed live-cell imaging medium.

-

Imaging: Proceed with live-cell imaging as described in Protocol 1.

Visualizations

Conclusion

This compound serves as a robust and versatile tool for live-cell imaging applications. Its participation in the bioorthogonal IEDDA reaction allows for specific and efficient labeling of biomolecules in their native environment. While the reaction kinetics may be more moderate compared to tetrazines with electron-withdrawing substituents, the stability of alkyl-substituted tetrazines makes them a reliable choice for many experimental setups. By following the protocols outlined in this guide and optimizing conditions for their specific systems, researchers can effectively leverage this compound to gain valuable insights into dynamic cellular processes.

References

- 1. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. techtransfer.universityofcalifornia.edu [techtransfer.universityofcalifornia.edu]

Application Notes and Protocols for 3,6-Dipropyl-1,2,4,5-tetrazine Ligation with Strained Alkenes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the ligation of 3,6-Dipropyl-1,2,4,5-tetrazine with strained alkenes, a bioorthogonal reaction with broad applications in chemical biology, drug delivery, and molecular imaging. The protocol is based on the inverse-electron-demand Diels-Alder (iEDDA) reaction, a fast and selective cycloaddition that proceeds readily under biocompatible conditions.[1][2]

Introduction

The ligation of 1,2,4,5-tetrazines with strained alkenes, such as trans-cyclooctenes (TCO), is a cornerstone of bioorthogonal chemistry.[1][3] This reaction is characterized by its exceptionally fast kinetics, high specificity, and the absence of a need for a catalyst, making it ideal for applications in complex biological environments.[1][4] this compound, an aliphatic-substituted tetrazine, offers a unique reactivity profile that can be harnessed for specific applications where modulated reaction rates are desired. The electron-donating nature of the propyl groups generally results in slower reaction kinetics compared to its aryl-substituted counterparts, allowing for greater control in certain experimental setups.

Reaction Mechanism and Workflow

The ligation proceeds via an inverse-electron-demand Diels-Alder cycloaddition between the electron-poor this compound (diene) and a strained alkene (dienophile). This is followed by a retro-Diels-Alder reaction that releases nitrogen gas (N2) and forms a stable dihydropyridazine product.[1] The initial dihydropyridazine can exist as a mixture of isomers and may undergo oxidation to the more stable pyridazine.[5][6]

Caption: Workflow for the ligation of this compound with a strained alkene.

Quantitative Data Summary

While specific kinetic data for this compound is not extensively reported, the reaction rates can be estimated based on trends observed for other 3,6-dialkyl-substituted tetrazines. Generally, electron-donating alkyl groups decrease the reactivity of the tetrazine in iEDDA reactions compared to electron-withdrawing aryl substituents. The following table provides a comparison of reported second-order rate constants for various tetrazine derivatives with trans-cyclooctene (TCO) to contextualize the expected reactivity of this compound.

| 3,6-Substituents on 1,2,4,5-tetrazine | Strained Alkene | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference |

| Di-2-pyridyl | trans-cyclooctene | ~2000 | 9:1 MeOH:water | [6] |

| Diphenyl | trans-cyclooctene | ~1100 | MeOH | [6] |

| Di-methyl | trans-cyclooctene | ~30 | PBS | [7] |

| Dipropyl (Estimated) | trans-cyclooctene | 10 - 50 | PBS | N/A |